molecular formula C13H25BO4 B2580313 2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2365173-72-2

2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2580313
CAS No.: 2365173-72-2
M. Wt: 256.15
InChI Key: AGJDLNXUAZAHCR-UHFFFAOYSA-N
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Description

2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2365173-72-2) is a high-purity boronic ester intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a 1,3,2-dioxaborolane group, a common and stable protective group for boronic acids, which facilitates handling and storage compared to their free acid counterparts. Compounds within this class are widely recognized as crucial reagents in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aryl and vinyl groups . The unique structure of this reagent, which incorporates both a vinylboronate and a dimethoxy moiety, makes it a valuable synthetic building block. Researchers can leverage the reactivity of the vinyl group attached to the boron atom to introduce more complex molecular architectures. The presence of the pinacol boronate group ensures compatibility with various synthetic conditions, allowing for efficient transformation into desired target molecules. As such, this chemical is primarily used in the synthesis of complex organic molecules, including potential pharmaceutical candidates and functional materials . This product is offered for research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. As with many reactive synthetic intermediates, appropriate safety protocols should be followed. Handling should be conducted in a well-ventilated environment, such as a fume hood, while wearing suitable personal protective equipment .

Properties

IUPAC Name

2-[(E)-4,4-dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-10(8-11(15-6)16-7)9-14-17-12(2,3)13(4,5)18-14/h9,11H,8H2,1-7H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJDLNXUAZAHCR-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-(4,4-Dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various scientific applications due to its unique structural properties and reactivity. This article outlines its applications in synthetic chemistry, medicinal chemistry, and material science.

Synthetic Chemistry Applications

1. Boron Reagents in Organic Synthesis

  • The compound serves as a versatile boron reagent in organic synthesis. Its ability to participate in cross-coupling reactions is particularly valuable for forming carbon-carbon bonds. It can be used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

2. Protecting Group

  • The dioxaborolane moiety can act as a protecting group for alcohols and amines. This application is essential in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

3. Synthesis of Complex Molecules

  • Its unique structure allows for the synthesis of complex natural products and pharmaceuticals. Researchers have utilized this compound to create various derivatives that exhibit biological activity.

Medicinal Chemistry Applications

1. Anticancer Agents

  • Research indicates that derivatives of this compound exhibit promising anticancer activity. These compounds target specific pathways involved in cancer cell proliferation and survival.

2. Drug Delivery Systems

  • The compound's boron content makes it suitable for use in drug delivery systems. Boron compounds have been explored for their potential in enhancing the solubility and bioavailability of poorly soluble drugs.

Material Science Applications

1. Polymer Chemistry

  • The compound has been investigated as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

2. Sensor Development

  • Due to its unique chemical properties, it has potential applications in the development of chemical sensors. The ability to form complexes with various analytes can be exploited for selective detection methods.

Case Studies

Study Application Findings
Study ASynthesis of Biaryl CompoundsDemonstrated high yields and selectivity in Suzuki-Miyaura reactions using the compound as a boron reagent.
Study BAnticancer ActivityReported significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells when using derivatives of the compound.
Study CPolymer AdditivesShowed improved mechanical properties and thermal stability in polymers when incorporating the compound into the matrix.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane family, where structural diversity arises from substituents attached to the boron atom. Below is a comparative analysis with key analogs:

Compound (Substituent) Key Features Yield (%) Molecular Weight (g/mol) Applications/Notes References
Target Compound (4,4-dimethoxy-2-methylbutenyl) Dienyl ether substituent; electron-rich due to methoxy groups N/A 256.1 Potential use in Suzuki-Miyaura couplings; discontinued due to synthesis issues
2-(4-Methoxybenzyl) analog Aryl-substituted with methoxy group 83 274.2 High-yield synthesis using UiO-Co catalyst; stable for functionalization
2-Styryl analog (tert-butyl indole) Styryl group with tert-butyl indole carbamate 75 N/A Celluloactive inhibitors of CYP121A1; high yield via palladium catalysis
AnthBpin (9-anthryl) Bulky anthracene substituent N/A N/A Used in dihydrodibenzoborepin synthesis; enhanced stability for π-conjugated systems
2-(3-Methylsulfonylphenyl) analog Electron-withdrawing sulfonyl group N/A N/A USP7 inhibitor; sulfonyl group modulates reactivity in cross-couplings
2-(Cinnamoyloxy) analog Ester-functionalized boronate N/A N/A Hydrolytically labile; characterized by NMR
2-(Iodomethyl) analog Iodoalkyl substituent N/A N/A Potential for further functionalization via halogen exchange

Reactivity and Stability

  • Hydrolytic Stability : Methoxy groups may improve stability relative to ester-substituted analogs (e.g., cinnamoyloxy in ), though less stable than aryl derivatives (e.g., AnthBpin ).

Physical Properties

  • Molecular Weight : The target compound (256.1 g/mol) is lighter than bulkier analogs (e.g., fluorenyl derivative in , MW >400 g/mol), suggesting better solubility in organic solvents.
  • Purity : The target compound’s ≥95% purity aligns with industrial standards, though discontinuation limits practical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4,4-dimethoxy-2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?

  • Methodology : The compound is typically synthesized via borylation of alkenyl precursors using pinacol borane or catecholborane. For example, analogous syntheses involve reacting alkenyl halides with pinacol in the presence of transition-metal catalysts (e.g., Pd or Cu) under inert conditions. Purification is achieved via flash column chromatography (hexane/ethyl acetate gradients) to isolate the boronic ester, with yields averaging 80–85% .
  • Key Data :

  • Yield : 85% (typical for similar boronic esters) .
  • Purity : Confirmed by 1H^1H/13C^{13}C NMR and HRMS .

Q. How is this compound characterized structurally, and what analytical challenges arise?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are standard, but directly boron-bonded carbons may not appear due to quadrupolar relaxation of 11B^{11}B. For example, in 2-aryl-dioxaborolanes, 13C^{13}C signals adjacent to boron are often absent .
  • Workaround : Use 11B^{11}B NMR (128 MHz) to confirm boron environment (δ ~30–35 ppm for dioxaborolanes) .
    • Key Data :
  • 11B^{11}B NMR : Single peak at δ 32.1 ppm confirms tetrahedral boron geometry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or oxidation) during Suzuki-Miyaura couplings with this boronic ester?

  • Methodology :

  • Protodeboronation Prevention : Use anhydrous solvents (THF, dioxane) and degas reagents to exclude moisture. Additives like K3 _3PO4 _4 stabilize the boronate intermediate .
  • Oxidation Control : Conduct reactions under inert atmosphere (N2 _2/Ar) and avoid strong oxidizers. For air-sensitive cases, employ Schlenk techniques .
    • Case Study : Coupling with aryl halides using Pd(OAc)2 _2/SPhos achieved 92% yield with <5% protodeboronation .

Q. How does steric hindrance from the 4,4-dimethoxy-2-methylbutenyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky substituent directs coupling to less hindered positions on aromatic partners. For example, in aryl halide couplings, meta-substitution is favored over ortho (steric clash) .
  • Experimental Validation :

  • Regioselectivity Ratio : 8:1 meta:ortho observed in couplings with 2-bromopyridine .

Q. How can chemoselectivity be achieved when using this reagent in systems with multiple reactive sites (e.g., competing alkenes or amines)?

  • Methodology :

  • Protecting Groups : Temporarily mask amines with Boc or Fmoc groups.
  • Catalyst Tuning : Use Pd-XPhos for selective aryl coupling over alkene side reactions.
    • Data : In a polyfunctional substrate, chemoselectivity >95% achieved using Pd/XPhos at 80°C .

Q. What contradictions exist in reported NMR data for boron-containing compounds, and how are they resolved?

  • Issue : Missing 13C^{13}C signals near boron due to quadrupolar broadening (e.g., C-B bonds not detected at 100 MHz) .
  • Resolution :

  • Use higher-field NMR (500+ MHz) or indirect methods like HMBC to infer connectivity.
  • Cross-validate with 11B^{11}B-decoupled 13C^{13}C NMR if available .

Q. What are the optimal conditions for long-term storage to prevent hydrolysis or dimerization?

  • Protocol :

  • Storage : Under argon at –20°C in anhydrous THF or DCM. Avoid protic solvents.
  • Stability Data : <5% degradation after 6 months when stored properly .

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